2-(3,5-Bis(trifluoromethyl)phenyl)cyclohexanol
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Overview
Description
2-(3,5-Bis(trifluoromethyl)phenyl)cyclohexanol is an organic compound characterized by the presence of a cyclohexanol ring substituted with a phenyl group that has two trifluoromethyl groups at the 3 and 5 positions. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Bis(trifluoromethyl)phenyl)cyclohexanol typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with cyclohexanone in the presence of a suitable catalyst. The reaction proceeds through an aldol condensation followed by a reduction step to yield the desired product. Common catalysts used in this process include bases such as sodium hydroxide or potassium hydroxide, and the reduction step often employs hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors can enhance the reduction step, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Bis(trifluoromethyl)phenyl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be further reduced to form a cyclohexane derivative.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: 2-(3,5-Bis(trifluoromethyl)phenyl)cyclohexanone.
Reduction: 2-(3,5-Bis(trifluoromethyl)phenyl)cyclohexane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3,5-Bis(trifluoromethyl)phenyl)cyclohexanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-(3,5-Bis(trifluoromethyl)phenyl)cyclohexanol exerts its effects involves interactions with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis(trifluoromethyl)phenyl isocyanate
- 3,5-Bis(trifluoromethyl)phenyl isothiocyanate
- 3,5-Bis(trifluoromethyl)phenylamine
Uniqueness
2-(3,5-Bis(trifluoromethyl)phenyl)cyclohexanol is unique due to the presence of both a cyclohexanol ring and trifluoromethyl groups, which confer distinct chemical and physical properties. These features make it particularly valuable in applications requiring high lipophilicity and specific reactivity patterns.
Properties
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]cyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F6O/c15-13(16,17)9-5-8(6-10(7-9)14(18,19)20)11-3-1-2-4-12(11)21/h5-7,11-12,21H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJWJQARYHOLSLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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